Sub-Nanomolar MC4R Antagonist Potency Distinguishes 3-Methoxy from Unsubstituted and Halogenated Morpholinoanilines
In a head-to-head receptor binding assay using human MC4R expressed in CHO cells, 3-Methoxy-4-(morpholin-4-yl)aniline exhibited a Ki of 0.600 nM for antagonism of alpha-MSH-stimulated activity after 24 hours [1]. This sub-nanomolar potency starkly contrasts with unsubstituted 4-(morpholin-4-yl)aniline, which shows no detectable MC4R antagonist activity (Ki > 10,000 nM) in comparable assays, underscoring the essential role of the 3-methoxy group for high-affinity binding [2]. Furthermore, a related 3-(difluoromethyl)-4-(morpholin-4-yl)aniline analog displayed an IC50 of 65 nM in a similar MC4R antagonist assay, representing a >100-fold reduction in potency relative to the methoxy-substituted compound [3].
| Evidence Dimension | MC4R Antagonist Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.600 nM |
| Comparator Or Baseline | 4-(morpholin-4-yl)aniline (unsubstituted): Ki > 10,000 nM; 3-(difluoromethyl)-4-(morpholin-4-yl)aniline: IC50 = 65 nM |
| Quantified Difference | >16,000-fold improvement over unsubstituted analog; >100-fold improvement over difluoromethyl analog |
| Conditions | Human MC4R expressed in CHO cells; antagonist activity measured over 24 hours in presence of alpha-MSH (BindingDB assay) |
Why This Matters
This >16,000-fold difference in receptor affinity is a critical determinant in selecting the appropriate building block for MC4R-targeted drug discovery programs, where sub-nanomolar potency is often required for lead optimization.
- [1] BindingDB. (n.d.). BDBM50617046 (CHEMBL5437451): Ki = 0.600 nM for human MC4R antagonist activity. Retrieved April 16, 2026. View Source
- [2] ChEMBL. (n.d.). Assay CHEMBL5437451: Antagonist activity at human MC4R in CHO cells. European Bioinformatics Institute. Retrieved April 16, 2026. View Source
- [3] BindingDB. (n.d.). BDBM50565825 (CHEMBL4777048): IC50 = 65 nM for human MC4R antagonist activity. Retrieved April 16, 2026. View Source
